

# Application Note: In Vitro Models for Screening the Efficacy of Losalen

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Losalen**

Cat. No.: **B1195335**

[Get Quote](#)

## Introduction

**Losalen** is a topical pharmaceutical preparation containing the active ingredients Flumethasone Pivalate and Salicylic Acid.<sup>[1]</sup> Flumethasone pivalate is a moderately potent corticosteroid that exerts anti-inflammatory and anti-allergic effects, while salicylic acid provides keratolytic properties, facilitating the penetration of the corticosteroid and aiding in the removal of hyperkeratotic skin layers.<sup>[1][2]</sup> This combination is primarily used in the treatment of inflammatory and hyperkeratotic skin conditions such as psoriasis and eczema.<sup>[2][3]</sup>

The development and validation of therapeutic agents require robust preclinical screening to evaluate efficacy and safety. In vitro models offer a powerful platform for this purpose, providing reproducible, high-throughput, and ethically sound alternatives to animal testing.<sup>[4][5]</sup> This document provides detailed protocols for a suite of in vitro assays designed to screen and characterize the efficacy of **Losalen**, focusing on its anti-inflammatory and anti-proliferative properties relevant to its clinical applications. The models described include 2D cell cultures (macrophages and keratinocytes) and advanced 3D Reconstructed Human Epidermis (RHE) models.

## Recommended In Vitro Models and Assays

To comprehensively evaluate **Losalen**'s efficacy, a multi-faceted approach employing different models is recommended.

- Anti-Inflammatory Activity: Assessed using macrophage cell lines (e.g., THP-1 or RAW264.7) stimulated with lipopolysaccharide (LPS) to induce an inflammatory response. Key readouts include the quantification of pro-inflammatory cytokines such as TNF- $\alpha$ , IL-6, and IL-1 $\beta$ .[\[6\]](#)[\[7\]](#)[\[8\]](#)
- Psoriasis-like Inflammation and Hyperproliferation: Assessed using human keratinocyte cell lines (e.g., HaCaT) stimulated with pro-inflammatory cocktails (e.g., IL-22, IL-17A, or imiquimod) to mimic the psoriatic phenotype.[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#) Efficacy is determined by measuring the inhibition of cytokine release and keratinocyte hyperproliferation.
- Skin Irritation and Tissue Viability: Assessed using 3D Reconstructed Human Epidermis (RHE) models (e.g., EpiDerm<sup>TM</sup>, SkinEthic<sup>TM</sup> RHE). These models closely mimic the structure and function of the human epidermis and are the standard for regulatory skin irritation testing (OECD TG 439).[\[4\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)
- Mechanism of Action (MoA): Elucidated by investigating the modulation of key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF- $\kappa$ B) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are central to inflammation.[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)

Below is a general workflow for screening **Losalen**'s efficacy.



[Click to download full resolution via product page](#)

General workflow for in vitro screening of **Losalen**.

## Experimental Protocols

### Protocol 1: Anti-Inflammatory Assay in LPS-Stimulated Macrophages

This protocol details the method to assess the ability of **Losalen** to inhibit the release of pro-inflammatory cytokines from LPS-stimulated macrophage-like cells.

#### A. Materials

- Human monocytic cell line (THP-1)
- RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin
- Phorbol 12-myristate 13-acetate (PMA)
- Lipopolysaccharide (LPS) from *E. coli*
- **Losalen** and vehicle control
- Phosphate Buffered Saline (PBS)
- ELISA kits for human TNF- $\alpha$  and IL-6
- 96-well cell culture plates

#### B. Method

- Cell Differentiation:
  - Seed THP-1 monocytes in a 96-well plate at a density of  $1 \times 10^5$  cells/well.
  - Add PMA to a final concentration of 100 ng/mL to differentiate monocytes into macrophage-like cells.<sup>[7]</sup>
  - Incubate for 48 hours at 37°C, 5% CO<sub>2</sub>. After incubation, cells will be adherent.
  - Carefully aspirate the PMA-containing medium and wash cells twice with sterile PBS. Add fresh, serum-free medium and rest the cells for 24 hours.

- Compound Treatment:
  - Prepare serial dilutions of **Losalen** in the appropriate vehicle.
  - Aspirate the medium from the differentiated cells and add 100  $\mu$ L of medium containing the different concentrations of **Losalen** or vehicle control. Include a "no treatment" control.
  - Pre-incubate for 1 hour at 37°C.
- Inflammatory Stimulation:
  - Add LPS to all wells (except for the unstimulated negative control) to a final concentration of 1  $\mu$ g/mL.
  - Incubate the plate for 24 hours at 37°C, 5% CO<sub>2</sub>.
- Cytokine Quantification:
  - After incubation, centrifuge the plate at 300 x g for 5 minutes.
  - Carefully collect the supernatant and store at -80°C or proceed directly to ELISA.
  - Quantify the concentration of TNF- $\alpha$  and IL-6 in the supernatant using commercial ELISA kits, following the manufacturer's instructions.[7][8]

### C. Data Presentation

Calculate the percentage inhibition of cytokine release for each concentration of **Losalen** compared to the LPS-stimulated vehicle control. Determine the IC<sub>50</sub> value (the concentration that causes 50% inhibition). Summarize the results in a table.

| Compound      | TNF- $\alpha$ IC <sub>50</sub> ( $\mu$ g/mL) | IL-6 IC <sub>50</sub> ( $\mu$ g/mL) |
|---------------|----------------------------------------------|-------------------------------------|
| Losalen       | Value                                        | Value                               |
| Dexamethasone | Value                                        | Value                               |

## Protocol 2: Psoriasis-like Model in Stimulated Human Keratinocytes

This protocol evaluates **Losalen**'s ability to reduce inflammatory markers and hyperproliferation in a psoriasis-like in vitro model using HaCaT cells.

### A. Materials

- Human keratinocyte cell line (HaCaT)
- DMEM-high glucose medium, FBS, Penicillin-Streptomycin
- Imiquimod (IMQ) or a cytokine cocktail (e.g., IL-22) to induce inflammation[10][11][12]
- **Losalen** and vehicle control
- ELISA kits for human IL-8 and TNF- $\alpha$
- Cell proliferation assay kit (e.g., MTT or Click-iT™ EdU)[20]
- 96-well and 24-well cell culture plates

### B. Method

- Cell Culture and Treatment:
  - Seed HaCaT cells in 96-well (for proliferation) or 24-well (for ELISA) plates and grow to ~70-80% confluence.
  - Starve cells in serum-free medium for 12-24 hours.
  - Pre-treat cells with various concentrations of **Losalen** or vehicle for 1-2 hours.
- Induction of Psoriasis-like Phenotype:
  - Add the inflammatory stimulus (e.g., 25  $\mu$ M IMQ) to the wells.[10] Include an unstimulated control group.

- Incubate for 24-48 hours at 37°C, 5% CO<sub>2</sub>.
- Endpoint Analysis:
  - Cytokine Measurement: Collect the supernatant from the 24-well plates and measure IL-8 and TNF- $\alpha$  levels using ELISA as described in Protocol 1.
  - Cell Proliferation: In the 96-well plates, assess cell proliferation using an MTT or EdU incorporation assay according to the manufacturer's protocol.[20] For MTT, absorbance is read at 570 nm after solubilizing formazan crystals.[7]

### C. Data Presentation

Summarize the inhibition of cytokine production (IC<sub>50</sub>) and the reduction in cell proliferation.

| Compound | IL-8 IC <sub>50</sub> (µg/mL) | TNF-α IC <sub>50</sub> (µg/mL) | Proliferation Inhibition at X µg/mL (%) |
|----------|-------------------------------|--------------------------------|-----------------------------------------|
| Losalen  | Value                         | Value                          | Value                                   |
| Control  | Value                         | Value                          | Value                                   |

## Protocol 3: Skin Irritation Assay using a Reconstructed Human Epidermis (RHE) Model

This protocol is based on the OECD Test Guideline 439 to assess the skin irritation potential of **Losalen**.[14]

### A. Materials

- Reconstructed Human Epidermis (RHE) tissue kits (e.g., EpiDerm™)
- Assay medium provided with the kit
- **Losalen** and vehicle control
- Positive Control: 5% Sodium Dodecyl Sulfate (SDS)

- Negative Control: Sterile DPBS
- MTT reagent (1 mg/mL in assay medium)
- Isopropanol
- 24-well plates

## B. Method

- Tissue Preparation:
  - Upon receipt, place the RHE tissue inserts into 24-well plates containing pre-warmed assay medium.
  - Incubate for at least 1 hour (or overnight, per manufacturer's instructions) at 37°C, 5% CO<sub>2</sub>.
- Topical Application:
  - Remove plates from the incubator. Aspirate the medium and replace with fresh, pre-warmed medium.
  - Apply 25 µL of **Losalen**, vehicle, negative control (DPBS), or positive control (SDS) directly onto the surface of the RHE tissues.[\[21\]](#)
  - Incubate for 35-60 minutes (time depends on the specific RHE model) at 37°C, 5% CO<sub>2</sub>.[\[21\]](#)
- Rinsing and Incubation:
  - Thoroughly rinse the tissue surface with DPBS to remove the test substance.
  - Blot the tissue insert and transfer to a new 24-well plate with fresh medium.
  - Incubate for 24-42 hours post-treatment.
- Viability Assessment (MTT Assay):

- Transfer each tissue insert to a new 24-well plate containing MTT solution (1 mg/mL).
- Incubate for 3 hours at 37°C, 5% CO<sub>2</sub>. Viable cells will convert the yellow MTT to purple formazan crystals.
- Remove tissues, gently wash with DPBS, and immerse in isopropanol to extract the formazan.
- Shake for 2 hours at room temperature, protected from light.
- Measure the optical density (OD) of the extracted formazan solution at 570 nm.

### C. Data Presentation

Calculate the percentage of tissue viability relative to the negative control. A substance is classified as an irritant if the mean tissue viability is  $\leq 50\%.$ [14]

| Treatment        | Mean OD <sub>570</sub> | % Viability vs.<br>Negative Control | Classification |
|------------------|------------------------|-------------------------------------|----------------|
| Negative Control | Value                  | 100%                                | Non-Irritant   |
| Positive Control | Value                  | Value (<50%)                        | Irritant       |
| Vehicle          | Value                  | Value                               | Result         |
| Losalen          | Value                  | Value                               | Result         |

## Mechanism of Action: Signaling Pathway Analysis

The anti-inflammatory effects of corticosteroids like Flumethasone are primarily mediated through the inhibition of pro-inflammatory signaling pathways such as NF-κB and MAPK.

### NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation.[19] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli (like LPS) lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the

transcription of pro-inflammatory genes.[18][22] Corticosteroids can inhibit this pathway at multiple levels.



[Click to download full resolution via product page](#)

Simplified NF-κB signaling pathway and points of inhibition by **Losalen**.

## MAPK Signaling Pathway

The MAPK family (including p38, JNK, and ERK) is another critical set of kinases that responds to extracellular stimuli to regulate inflammation and cell proliferation.[16][23] Inhibition of MAPK phosphorylation is a key mechanism for many anti-inflammatory drugs.



[Click to download full resolution via product page](#)

### Overview of the p38 MAPK signaling cascade.

#### Protocol: Western Blot Analysis for Phosphorylated Proteins

- Cell Culture and Treatment: Culture, treat, and stimulate cells (e.g., HaCaT or THP-1) as described in Protocols 1 or 2. Choose an early time point (e.g., 15-60 minutes) post-stimulation for pathway analysis.
- Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
- Quantification: Determine protein concentration using a BCA assay.
- SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
- Immunoblotting:
  - Block the membrane with 5% BSA or non-fat milk in TBST.
  - Incubate with primary antibodies overnight at 4°C (e.g., anti-phospho-p65, anti-phospho-p38, anti-IκB $\alpha$ ).
  - Wash and incubate with HRP-conjugated secondary antibodies.
  - Detect bands using an enhanced chemiluminescence (ECL) substrate.
- Analysis: Re-probe membranes with antibodies for total proteins (total p65, total p38) and a loading control (e.g., GAPDH or  $\beta$ -actin) for normalization. Quantify band intensity using densitometry.

#### Data Presentation

Present data as fold-change in protein phosphorylation or degradation relative to the stimulated control.

| Treatment Group      | p-p65 / Total p65<br>(Fold Change) | I $\kappa$ B $\alpha$ / GAPDH (Fold<br>Change) | p-p38 / Total p38<br>(Fold Change) |
|----------------------|------------------------------------|------------------------------------------------|------------------------------------|
| Unstimulated         | 0.1                                | 1.0                                            | 0.1                                |
| Stimulated + Vehicle | 1.0                                | 0.2                                            | 1.0                                |
| Stimulated + Losalen | Value                              | Value                                          | Value                              |

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Losalen drug & pharmaceuticals. Losalen available forms, doses, prices [sdrugs.com]
- 2. ¿Cual es el nombre actual de Losalen Pomada? ¿O qué producto se le parece? No lo puedo encontrar en [doctoralia.es]
- 3. [Preliminary note on the local therapy of psoriasis with losalen] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A new reconstructed human epidermis for in vitro skin irritation testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Assessing the anti-inflammatory effects of quercetin using network pharmacology and in vitro experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Establishment of an imiquimod-induced psoriasis-like in vitro model in CaCl<sub>2</sub>-differentiated human keratinocytes: morphological, biochemical, and molecular approaches | AVESIS [avesis.yyu.edu.tr]
- 11. Imiquimod-induced psoriasis-like inflammation in differentiated Human keratinocytes: Its evaluation using curcumin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. all-imm.com [all-imm.com]
- 13. criver.com [criver.com]
- 14. iivs.org [iivs.org]
- 15. In Vitro Skin Irritation Testing - EAG Laboratories [eag.com]
- 16. assaygenie.com [assaygenie.com]
- 17. MAPK シグナル経路、抗体、ELISA、Luminex® アッセイ、成長因子 | Thermo Fisher Scientific - JP [thermofisher.com]
- 18. commerce.bio-rad.com [commerce.bio-rad.com]
- 19. NF-κB Pathway in Inflammation - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 20. Cell Proliferation Protocols | Thermo Fisher Scientific - US [thermofisher.com]
- 21. youtube.com [youtube.com]
- 22. NF- $\kappa$ B Signaling | Cell Signaling Technology [cellsignal.com]
- 23. p44/42 MAP Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]
- To cite this document: BenchChem. [Application Note: In Vitro Models for Screening the Efficacy of Losalen]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1195335#in-vitro-models-for-screening-losalen-efficacy>

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)